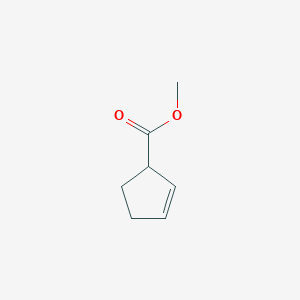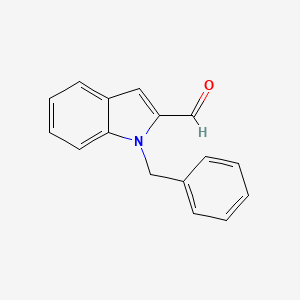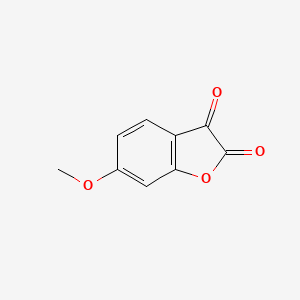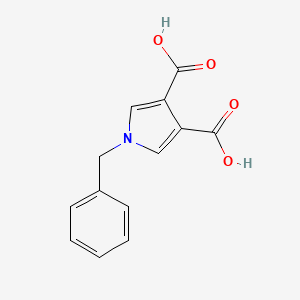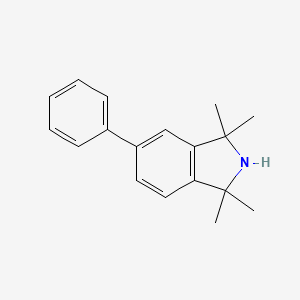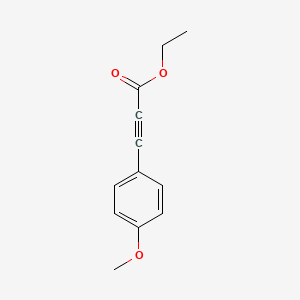
(4-Methoxy-phenyl)-propynoic acid ethyl ester
Overview
Description
(4-Methoxy-phenyl)-propynoic acid ethyl ester , also known by its chemical formula C₁₀H₈O₃ , is a compound with intriguing properties. It belongs to the class of arylalkynoic acids and contains a methoxy group (–OCH₃) attached to the phenyl ring.
Synthesis Analysis
The synthesis of this compound involves the esterification of (4-methoxyphenyl)acetylene with ethyl chloroformate . The reaction proceeds under mild conditions, resulting in the formation of the desired ester. The overall process is efficient and yields a product suitable for further investigation.
Molecular Structure Analysis
The molecular structure of (4-Methoxy-phenyl)-propynoic acid ethyl ester consists of a phenyl ring substituted with a propynoic acid group and an ethyl ester moiety. The methoxy group at the para position adds steric bulk and influences the compound’s reactivity.
Chemical Reactions Analysis
- Hydrolysis : Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol .
- Acid-Catalyzed Cyclization : The alkyne functionality allows for cyclization reactions, leading to various derivatives.
- Substitution Reactions : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 60-62°C
- Solubility : Soluble in organic solvents like acetone , ethyl acetate , and chloroform
- Color : Typically appears as a white to off-white crystalline solid
Scientific Research Applications
Photochemical Synthesis : A study by Álvaro, M. et al. (1987) explored the photochemical behavior of certain esters, including (4-Methoxy-phenyl)-propynoic acid ethyl ester. They found these compounds to be valuable as direct chromone precursors, demonstrating potential in synthetic photochemistry applications (Álvaro et al., 1987).
X-Ray Powder Diffraction Data : Wang, Q. et al. (2017) reported on the X-ray powder diffraction data for a compound structurally related to (4-Methoxy-phenyl)-propynoic acid ethyl ester, emphasizing its role in the synthesis of the anticoagulant, apixaban. This study underscores its importance in the structural analysis of pharmaceutical compounds (Wang et al., 2017).
Cancer Chemoprevention Agent : Curini, M. et al. (2006) researched a related compound, highlighting its potential as a chemopreventive agent against various types of cancer, including colon and tongue cancers. This indicates the possible therapeutic applications of (4-Methoxy-phenyl)-propynoic acid derivatives (Curini et al., 2006).
Molluscicidal Activity : De Souza, L. C. et al. (2004) synthesized and tested the molluscicidal activity of various compounds, including derivatives of (4-Methoxy-phenyl)-propynoic acid. Their study revealed significant activities against egg masses of Biomphalaria glabrata, a species of freshwater snail (De Souza et al., 2004).
Optical Materials Research : Cao, H. et al. (2008) conducted research on methacrylate monomers containing azo and electronical push and pull structure, which involved a derivative of (4-Methoxy-phenyl)-propynoic acid. This study is significant for the development of advanced optical materials (Cao et al., 2008).
Chiral Chemical Synthesis : Padhi, S. & Chadha, A. (2005) investigated the deracemisation of β-hydroxy esters using immobilised whole cells. Their study, involving a compound structurally related to (4-Methoxy-phenyl)-propynoic acid, has implications in the field of chiral synthesis, relevant to pharmaceuticals (Padhi & Chadha, 2005).
Cosmetic Industry : Yadav, V. G. et al. (1999) explored the synthesis of esters of 4-methoxy cinnamic acid, a process related to the synthesis of (4-Methoxy-phenyl)-propynoic acid ethyl ester, for applications in the cosmetic industry (Yadav & Chandalia, 1999).
Synthesis of Novel Compounds : Gusak, K. & Kozlov, N. (2005) reported the synthesis of novel phenyl esters of carboxylic acids, highlighting the potential of (4-Methoxy-phenyl)-propynoic acid ethyl ester in the creation of new chemical entities (Gusak & Kozlov, 2005).
Antimicrobial Activity : Ma, Y. et al. (2014) synthesized novel cis/trans-but-2-enedioic acid esters and evaluated their antimicrobial activities. This research contributes to understanding the potential antimicrobial properties of (4-Methoxy-phenyl)-propynoic acid ethyl ester derivatives (Ma et al., 2014).
Greener Synthesis : Bhanawase, S. L. & Yadav, G. (2017) developed a novel, environmentally friendly synthesis method for 2-methoxy phenyl benzoate, a compound related to (4-Methoxy-phenyl)-propynoic acid ethyl ester, highlighting its potential for sustainable chemical production (Bhanawase & Yadav, 2017).
Safety And Hazards
- Toxicity : Limited information is available regarding acute toxicity. Handle with care.
- Irritant : May cause skin and eye irritation.
- Environmental Impact : Dispose of properly according to local regulations.
Future Directions
- Biological Activity : Investigate its potential as an anti-inflammatory or anticancer agent.
- Derivatization : Explore modifications to enhance solubility or bioavailability.
- Structure-Activity Relationship (SAR) : Systematically study related compounds to optimize properties.
Remember that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications123.
properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSJVWPODRSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482558 | |
| Record name | (4-METHOXY-PHENYL)-PROPYNOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-propynoic acid ethyl ester | |
CAS RN |
51718-85-5 | |
| Record name | (4-METHOXY-PHENYL)-PROPYNOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



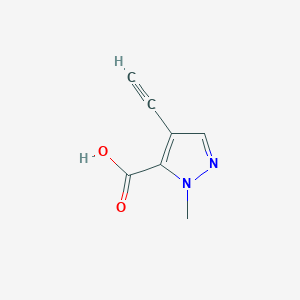
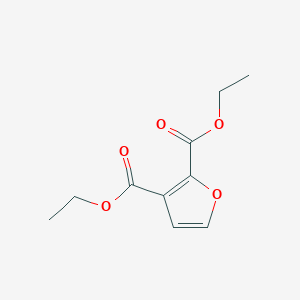
![[(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B1626366.png)
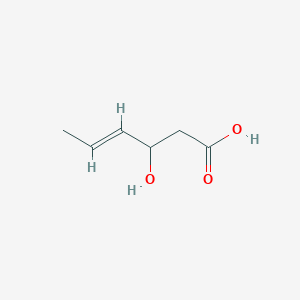
![8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1626369.png)
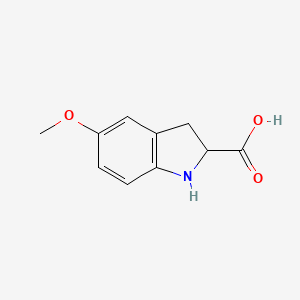
![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)
![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)
